Purity Advantage: MolCore NLT 98% vs. Industry Baseline 95% for Spirocyclic Building Blocks
MolCore supplies tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate at a minimum purity of 98% , outperforming the 95% purity specification commonly available for closely related spirocyclic building blocks such as tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS 1245816-31-2) from ChemShuttle and CymitQuimica . This 3-percentage-point purity gap reduces the burden of impurity profiling and re-purification in multi-step synthesis.
| Evidence Dimension | Purity (vendor specification) |
|---|---|
| Target Compound Data | ≥98% (MolCore, CAS 1934949-83-3, C12H21NO4, MW 243.30) |
| Comparator Or Baseline | 95% (ChemShuttle, CAS 1245816-31-2, C11H19NO3, MW 213.27) / Min. 95% (CymitQuimica, same CAS) |
| Quantified Difference | +3 percentage points absolute purity advantage |
| Conditions | Vendor technical datasheet specifications; MolCore ISO-certified quality systems |
Why This Matters
Higher starting purity reduces downstream synthetic failures and purification overhead, directly lowering the total cost of synthesis campaigns.
